REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][C:5]=1[N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)([O-])=O.Cl.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][C:5]=1[N:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1
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Name
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Quantity
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4.57 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)N1CCCC1)N1CCNCC1
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Name
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Quantity
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6 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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Quantity
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110 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 16 h (49 psi total uptake) the mixture is filtered
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Duration
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16 h
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Type
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WASH
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Details
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Basic workup (chloroform, potassium carbonate) and column chromatography silica gel (50 g) eluting with chloroform/methanol (4/1)
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Name
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Type
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product
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Smiles
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NC1=C(C=C(C=C1)N1CCCC1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |